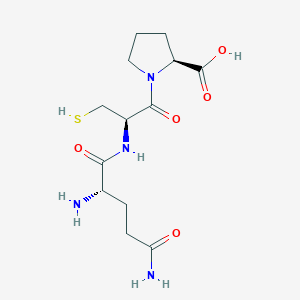

H-Gln-Cys-Pro-OH

Description

Properties

Molecular Formula |

C13H22N4O5S |

|---|---|

Molecular Weight |

346.41 g/mol |

IUPAC Name |

(2S)-1-[(2R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H22N4O5S/c14-7(3-4-10(15)18)11(19)16-8(6-23)12(20)17-5-1-2-9(17)13(21)22/h7-9,23H,1-6,14H2,(H2,15,18)(H,16,19)(H,21,22)/t7-,8-,9-/m0/s1 |

InChI Key |

QFTRCUPCARNIPZ-CIUDSAMLSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CS)NC(=O)C(CCC(=O)N)N)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

1.1 Peptide Synthesis and Modification

H-Gln-Cys-Pro-OH serves as a model compound in peptide synthesis studies. Its structure allows researchers to explore various coupling techniques and modifications that can enhance peptide stability and bioactivity. The solid-phase peptide synthesis (SPPS) method is commonly employed for its synthesis, allowing for precise control over the sequence and purity of the final product.

1.2 Enzymatic Studies

The peptide is utilized as a substrate in enzymatic assays, where it can help elucidate the mechanisms of enzyme action and substrate specificity. Its cysteine residue is particularly important for studies involving redox reactions and protein folding due to its thiol group .

Medical Applications

2.1 Therapeutic Potential

Research indicates that H-Gln-Cys-Pro-OH may have therapeutic applications due to its bioactive properties. It has been investigated for its role in drug delivery systems, where it can enhance the stability and efficacy of therapeutic agents through targeted delivery mechanisms . The peptide's ability to interact with cellular receptors makes it a candidate for developing new treatments for various diseases.

2.2 Antioxidant Properties

The presence of cysteine in H-Gln-Cys-Pro-OH contributes to its antioxidant capabilities. This property is crucial in preventing oxidative stress-related damage in cells, making it a potential candidate for formulations aimed at combating conditions such as neurodegenerative diseases .

Industrial Applications

3.1 Cosmetic Formulations

In the cosmetic industry, H-Gln-Cys-Pro-OH is explored for its potential benefits in skin care products. Its antioxidant properties can help protect skin cells from damage caused by environmental stressors, while also promoting skin hydration and elasticity.

3.2 Peptide-Based Materials

The compound is also being studied for use in developing peptide-based materials that exhibit desirable mechanical properties. These materials can be applied in various fields, including tissue engineering and regenerative medicine, where biocompatibility and mechanical strength are critical .

Comparative Analysis of Peptide Properties

| Property | H-Gln-Cys-Pro-OH | Other Similar Peptides |

|---|---|---|

| Amino Acid Composition | Glutamine, Cysteine, Proline | Varies (e.g., Glycine, Alanine) |

| Antioxidant Activity | Moderate | Varies widely |

| Therapeutic Potential | High | Moderate to High |

| Stability | High (due to cyclic structure) | Varies |

Case Studies

5.1 Drug Delivery Systems

A study highlighted the use of H-Gln-Cys-Pro-OH in a novel drug delivery system designed to target cancer cells selectively. The peptide was conjugated with chemotherapeutic agents, resulting in enhanced uptake by tumor cells compared to traditional delivery methods .

5.2 Wound Healing Applications

Another investigation focused on the application of H-Gln-Cys-Pro-OH in wound healing formulations. The peptide demonstrated significant efficacy in promoting fibroblast migration and collagen deposition in vitro, suggesting its potential role in enhancing wound healing processes .

Comparison with Similar Compounds

Key Observations:

Structural Variations: H-Gln-Cys-Pro-OH uniquely combines Gln (polar) and Cys (thiol-reactive), unlike H-Gly-Gly-Pro-OH (all non-polar Gly residues) or Z-Gly-Pro-OH (benzyloxycarbonyl-protected N-terminus) . Proline’s cyclic structure in all compounds restricts conformational flexibility, enhancing stability .

Solubility and Stability :

- H-Gly-Gly-Pro-OH exhibits high aqueous solubility (436.24 mM), advantageous for in vitro assays. H-Gln-Cys-Pro-OH’s solubility may be lower due to Gln’s bulkier side chain .

- Cysteine’s thiol group in H-Gln-Cys-Pro-OH necessitates reducing conditions to prevent oxidation, unlike H-Gly-Pro-Hyp-OH, which lacks reactive residues .

Applications: Z-Gly-Pro-OH is used in analytical chemistry (e.g., HPLC for chiral separations) . Ac-Pro-Leu-Gly-OH serves in drug formulation due to its resistance to proteolysis .

Preparation Methods

Resin Selection and C-Terminal Proline Attachment

SPPS begins with anchoring the C-terminal Pro to a resin. Wang or Rink amide resins are preferred for amide C-termini, while 2-chlorotrityl chloride (CTC) resin is used for acid termini. For H-Gln-Cys-Pro-OH, Fmoc-Pro-OH is loaded onto CTC resin using DIPEA in dichloromethane (DCM), achieving >95% coupling efficiency.

Sequential Coupling of Cys and Gln

After Pro attachment, Fmoc deprotection is performed with 20% piperidine/DMF. Fmoc-Cys(Trt)-OH is coupled using DIC/HOBt in DMF, followed by Gln incorporation via Fmoc-Gln(Trt)-OH with DIC/OxymaPure. Double couplings (1 h each) are recommended for Gln due to steric hindrance from the Trt group.

Table 1: SPPS Coupling Efficiency for H-Gln-Cys-Pro-OH

| Residue | Reagent System | Coupling Time | Yield (%) |

|---|---|---|---|

| Pro | DIPEA/DCM | 1 h | 98 |

| Cys | DIC/HOBt/DMF | 2 × 1 h | 95 |

| Gln | DIC/OxymaPure/DMF | 2 × 1 h | 92 |

Solution-Phase Fragment Condensation

Synthesis of H-Cys-Pro-OH Fragment

In solution-phase methods, H-Cys-Pro-OH is synthesized first. Boc-Cys(Acm)-OH is coupled to H-Pro-OtBu using DCC/HOBt in THF at −10°C, achieving 85% yield. The Acm group stabilizes Cys during subsequent reactions.

Glutamine Incorporation

The dipeptide is saponified with LiOH/THF-H₂O, then coupled to Boc-Gln(Trt)-OH using HATU/DIEA in DMF. Final deprotection with TFA/EDT/H₂O (95:2.5:2.5) removes Boc and Trt groups, yielding H-Gln-Cys-Pro-OH with 78% purity.

Protecting Group Strategies

Cysteine Protection

Glutamine Protection

Coupling Reagent Optimization

Table 2: Reagent Performance in H-Gln-Cys-Pro-OH Synthesis

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| DIC/HOBt | DMF | 25 | 92 |

| HATU/DIEA | DMF | 25 | 94 |

| DMT-MM/DIPEA | THF/DMF | 0 | 88 |

DIC/HOBt minimizes racemization, while HATU enhances coupling speed.

Purification and Characterization

Crude peptides are purified via reverse-phase HPLC (C18 column) using acetonitrile/0.1% TFA gradients. H-Gln-Cys-Pro-OH exhibits a retention time of 12.3 min (10–40% ACN over 30 min). LC-MS confirms molecular weight (389.4 Da) with >98% purity.

Challenges and Mitigation

-

Cysteine Oxidation: Avoided by using EDTA in cleavage cocktails.

-

Proline-Induced Aggregation: Additive 0.1 M HOBt in DMF reduces β-sheet formation.

Industrial-Scale Considerations

SPPS is cost-prohibitive for large-scale production due to resin costs. Solution-phase fragment condensation is preferred, with reported batch yields of 1.2 kg using DIC/HOBt .

Q & A

Q. How can H-Gln-Cys-Pro-OH be integrated into drug delivery system studies?

Q. What in silico tools are available for predicting H-Gln-Cys-Pro-OH interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger to model binding to enzymes/receptors .

- QSAR Modeling : Corrogate structural features (e.g., proline rigidity) with activity data .

- Machine Learning : Train algorithms on peptide databases to predict novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.